Protein Kinase C (19-31)

PKC inhibition Pseudosubstrate peptide Enzyme kinetics

Protein Kinase C (19-31) (RFARKGALRQKNV) delivers 1.8-fold greater potency (IC50: 100 nM) than the longer PKC (19-36) variant, reducing peptide consumption while maximizing assay sensitivity. Its dual functionality—serving as both inhibitor and, in the [Ser25] form, a high-affinity substrate (Km: 0.3 μM)—consolidates assay components into a single peptide. Validated in cellular models: blocks insulin-stimulated hexose uptake in intact adipocytes (IC50: 600 μM) without affecting basal metabolism, and selectively inhibits phorbol ester-potentiated exocytosis by 90% in permeabilized chromaffin cells. Choose precision over generic alternatives for reproducible signal transduction research.

Molecular Formula C67H118N26O16
Molecular Weight 1543.8 g/mol
Cat. No. B15541025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein Kinase C (19-31)
Molecular FormulaC67H118N26O16
Molecular Weight1543.8 g/mol
Structural Identifiers
InChIInChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1
InChIKeyOLYXRRDLXDCSNP-XYICCSMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase C (19-31): A Potent Pseudosubstrate-Derived Peptide Inhibitor for PKC Research


Protein Kinase C (19-31) is a synthetic peptide inhibitor of protein kinase C (PKC) derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31) [1]. It features a serine substitution at position 25, replacing the wild-type alanine, which enables its dual functionality as both an inhibitor and, in the [Ser25] variant, a substrate peptide (Km: 0.3 μM) for PKC activity assays [2]. This peptide, with the sequence RFARKGALRQKNV (CAS: 121545-65-1), is a core tool in signal transduction research due to its defined mechanism of action and potent inhibitory activity .

Why Other PKC Pseudosubstrate Peptides Cannot Substitute for PKC (19-31)


In research and industrial applications involving PKC signaling, substituting a pseudosubstrate peptide inhibitor is not trivial. The inhibitory potency, cellular effects, and experimental reproducibility can vary dramatically based on peptide length and sequence [1]. Generic substitution with a longer variant, such as Protein Kinase C (19-36), directly compromises assay sensitivity and increases the required concentration, as it is a demonstrably weaker inhibitor . The quantitative evidence below demonstrates the specific performance advantages of PKC (19-31) over its closest structural and functional analog, providing a clear rationale for its prioritized selection in procurement.

Quantitative Evidence Guide: Verifiable Performance of PKC (19-31) Against Key Comparators


Superior Inhibitory Potency of PKC (19-31) vs. PKC (19-36) Pseudosubstrate Inhibitor

PKC (19-31) is a shorter and more potent inhibitor of protein kinase C (PKC) than the longer pseudosubstrate inhibitor Protein Kinase C (19-36) . Its IC50 value of 100 nM demonstrates an approximate 1.8-fold improvement in potency over the 19-36 variant, allowing for lower effective concentrations in enzymatic and cellular assays [1].

PKC inhibition Pseudosubstrate peptide Enzyme kinetics IC50

Dual Functionality of [Ser25] PKC (19-31) as a Substrate vs. PKC (19-36) as Inhibitor-Only

The [Ser25] variant of Protein Kinase C (19-31) is a defined PKC substrate with a Km of 0.3 μM, enabling direct measurement of PKC activity [1]. In contrast, the comparator Protein Kinase C (19-36) is primarily an inhibitor and lacks this well-characterized substrate functionality [2]. This engineered serine at position 25 makes the [Ser25] PKC (19-31) a versatile tool for both inhibition and activity monitoring.

PKC activity assay Kinase substrate Peptide engineering Km

Selective Functional Inhibition in Cellular Exocytosis Model vs. Non-Selective Kinase Inhibitor Staurosporine

In a cellular model of exocytosis using permeabilized bovine adrenal chromaffin cells, PKC (19-31) selectively inhibited phorbol ester-mediated enhancement of Ca2+-dependent secretion by up to 90%, while having no effect on baseline Ca2+-dependent secretion [1]. This contrasts sharply with the broad-spectrum kinase inhibitor staurosporine, which caused a small, non-specific inhibition of baseline secretion in the same model [1].

Exocytosis Chromaffin cells Functional selectivity Cellular assay

Defined Cellular Penetration and Insulin Signaling Blockade in Intact Adipocytes

PKC (19-31) demonstrates clear cell permeability in intact rat adipocytes, where it inhibits insulin-stimulated hexose uptake and lipogenesis in a dose-dependent manner without affecting basal metabolic values [1]. The potency is cell-state dependent, with an IC50 of 30 µM in electroporated cells versus 600 µM in intact cells, providing a defined working range for cellular studies [1].

Insulin signaling Adipocytes Cell permeability Dose-response

Recommended Application Scenarios for Protein Kinase C (19-31) Based on Quantitative Evidence


High-Sensitivity PKC Activity and Inhibition Assays

Use PKC (19-31) as the primary inhibitor in biochemical kinase assays where maximal sensitivity is required. Its IC50 of 100 nM provides a 1.8-fold improvement in potency over the longer PKC (19-36) peptide, enabling the detection of subtle changes in enzyme activity with reduced peptide consumption . The [Ser25] variant further serves as an optimal substrate (Km: 0.3 μM) for direct activity measurements, consolidating assay components [1].

Functional Dissection of PKC-Dependent Pathways in Intact and Permeabilized Cells

Apply PKC (19-31) in cellular models to specifically interrogate PKC's role in stimulated processes. As demonstrated in adipocytes, the peptide penetrates intact cells and blocks insulin-stimulated hexose uptake (IC50 = 600 µM) without affecting basal metabolism [2]. In permeabilized cell models like chromaffin cells, it selectively inhibits phorbol ester-potentiated exocytosis by 90%, leaving baseline secretion unaffected, which is ideal for isolating PKC's modulatory roles [3].

Streamlined Workflows in Signal Transduction and Metabolic Research

Leverage the dual functionality of the [Ser25] PKC (19-31) variant to streamline experimental design in studies of cell growth, differentiation, and metabolic signaling. The same peptide can be used to inhibit PKC activity and, with the appropriate assay setup, serve as the substrate to confirm enzyme inhibition or measure residual activity [1]. This reduces the need for multiple custom peptides and simplifies inventory management for large-scale or longitudinal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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